1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine
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Overview
Description
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is a complex organic compound that features a biphenyl group, a carbonyl group, and a piperazine ring substituted with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Carbonyl Intermediate: The initial step involves the formation of the biphenyl carbonyl intermediate through a Friedel-Crafts acylation reaction. This reaction uses biphenyl and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Substitution: The biphenyl carbonyl intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.
Ethylsulfonyl Substitution: Finally, the piperazine derivative is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Biphenylylcarbonyl)piperazine: Lacks the ethylsulfonyl group, which may affect its solubility and biological activity.
4-(Ethylsulfonyl)piperazine: Lacks the biphenyl carbonyl group, which may reduce its ability to interact with certain biological targets.
Uniqueness
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the biphenyl carbonyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQHECHNHGIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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